

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylamino)benzonitrile

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Compound of Interest

Compound Name: *4-(Cyclopropylamino)benzonitrile*

Cat. No.: *B1451720*

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Abstract

4-(Cyclopropylamino)benzonitrile is a substituted aromatic nitrile that has garnered interest within the pharmaceutical and chemical research sectors. Its structure combines the benzonitrile moiety, a versatile precursor and pharmacophore, with a cyclopropylamine group, a structural element known to confer favorable metabolic stability and conformational rigidity in drug candidates.^{[1][2]} This guide provides a comprehensive technical overview of the essential physicochemical properties of **4-(Cyclopropylamino)benzonitrile**. We present key data on its molecular identity, lipophilicity, and spectral characteristics. Furthermore, this document details robust, field-proven experimental protocols for its analytical characterization, offering researchers, scientists, and drug development professionals a vital resource for its application and study.

Molecular Identity and Core Physical Properties

Accurate identification and understanding of the basic physical properties are foundational to all subsequent experimental work. **4-(Cyclopropylamino)benzonitrile** is a solid at room temperature and requires specific storage conditions to maintain its integrity.^[3]

Property	Value	Source
CAS Number	1019607-55-6	[3] [4] [5]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[3] [4]
Molecular Weight	158.20 g/mol	[3] [4] [5]
IUPAC Name	4-(cyclopropylamino)benzonitrile	[4]
InChI Key	SHZXUUVOVQTNCK-UHFFFAOYSA-N	[3] [4]
SMILES	C1CC1NC2=CC=C(C=C2)C#N	[4]
Physical Form	Solid	[3] [4]
Typical Purity	≥98%	[3] [4]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	[3]

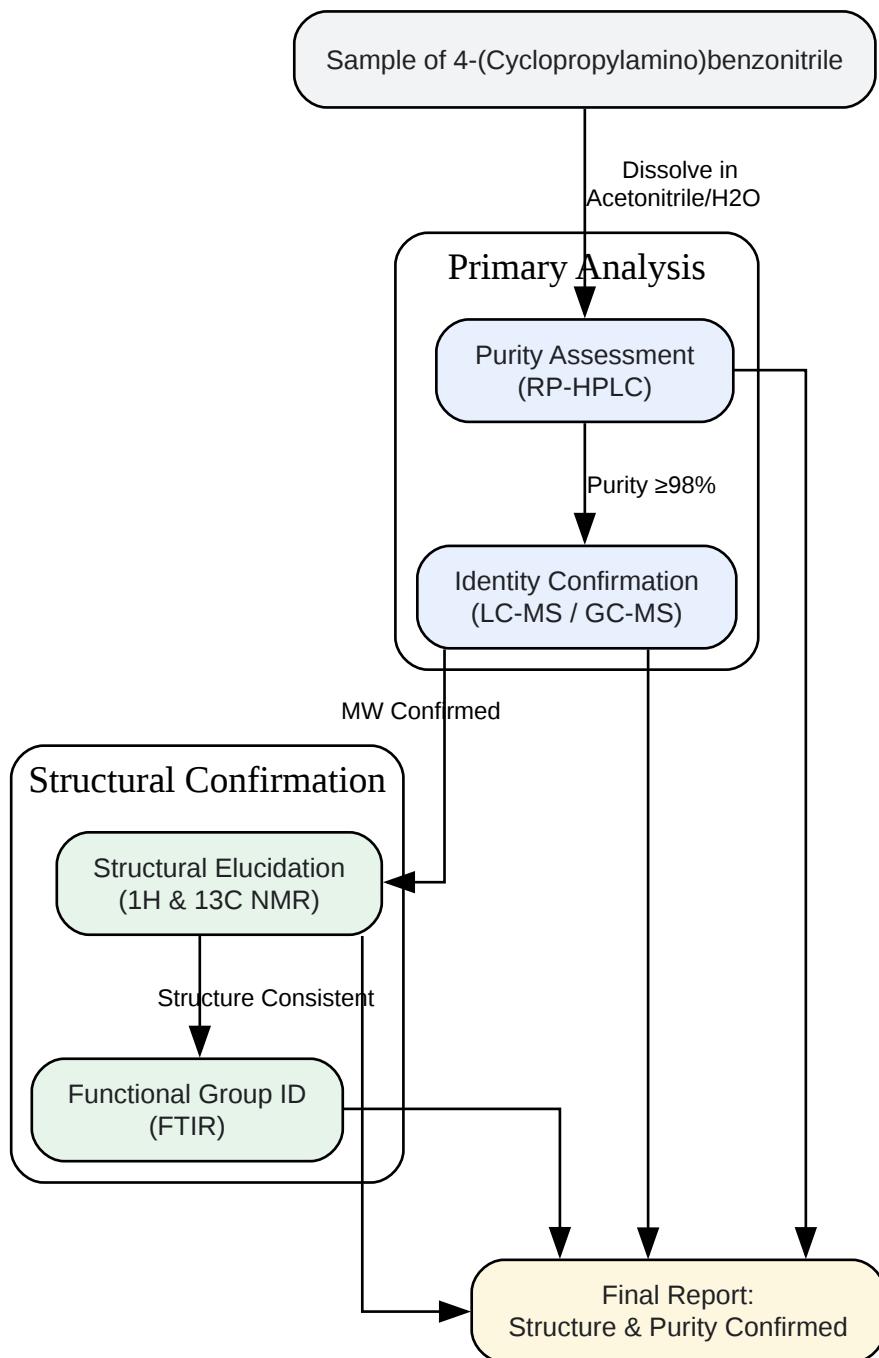
Key Physicochemical Parameters for Drug Discovery

The developability of a chemical entity into a therapeutic agent is heavily influenced by its physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Estimated Value	Scientific Rationale & Implication
Lipophilicity (XLogP3)	~2.5	<p>This predicted value, based on the closely related analog 4-(propylamino)benzonitrile, indicates moderate lipophilicity. [6] A LogP in this range is often considered optimal for balancing aqueous solubility with cell membrane permeability, suggesting a favorable absorption profile for this compound.</p>
Aqueous Solubility	Low	<p>While specific experimental data is not readily available, the predominantly non-polar aromatic and cyclopropyl structures suggest low solubility in water. The presence of a hydrogen bond donor (amine) and acceptor (nitrile) allows for solubility in polar organic solvents like DMSO and methanol.</p>
Acidity/Basicity (pKa)	~4-5 (Amine)	<p>The secondary aniline-type amine is the primary basic center. Its pKa is estimated to be in the range of 4-5, typical for N-alkylanilines. This implies that the compound will be partially protonated at physiological pH, which can influence its interaction with biological targets and its solubility characteristics.</p>

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the rigorous assessment of purity. The following workflow represents a validated system for the characterization of **4-(Cyclopropylamino)benzonitrile** and related N-substituted benzonitriles. [7][8]



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Caption: Standard analytical workflow for identity and purity confirmation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for quantifying the purity of small organic molecules. The choice of a C18 column is driven by the compound's moderate polarity, ensuring good retention and separation from potential non-polar or polar impurities. UV detection is ideal due to the strong chromophore of the benzonitrile system.

Self-Validating Protocol:

- System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-15 min: 10% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-19 min: 95% to 10% B
 - 19-25 min: Hold at 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

- Detection Wavelength: 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
- Injection Volume: 10 µL.
- Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Molecular Weight and Identity: Mass Spectrometry (MS)

Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight. Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) is particularly suitable for relatively volatile and thermally stable molecules like this, offering reproducible fragmentation patterns for structural confirmation.[\[7\]](#)

Self-Validating Protocol:

- System: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.
- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Temperature Program:
 - Initial: 100 °C, hold for 2 min.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- Inlet Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.
- Expected Results:
 - Molecular Ion (M⁺): A prominent peak at m/z \approx 158.1, corresponding to the molecular formula C₁₀H₁₀N₂.
 - Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyclopropyl group or other characteristic cleavages.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. The predicted chemical shifts are based on extensive spectral libraries of similar benzonitrile and aniline derivatives.[9][10][11]

Self-Validating Protocol:

- System: Bruker 400 MHz spectrometer or equivalent.
- Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
- ¹H NMR Acquisition:
 - Expected Resonances (in CDCl₃):
 - δ 7.3-7.5 (d, 2H): Aromatic protons ortho to the nitrile group.
 - δ 6.6-6.8 (d, 2H): Aromatic protons ortho to the amine group.
 - δ ~4.5-5.5 (br s, 1H): N-H proton.
 - δ ~2.5-2.7 (m, 1H): Cyclopropyl C-H proton.
 - δ ~0.8-1.0 (m, 2H): Cyclopropyl C-H₂ protons.

- $\delta \sim 0.5\text{-}0.7$ (m, 2H): Cyclopropyl C-H₂ protons.
- ¹³C NMR Acquisition:
 - Expected Resonances (in CDCl₃):
 - $\delta \sim 148\text{-}150$: Aromatic C-N.
 - $\delta \sim 133\text{-}135$: Aromatic C-H (ortho to nitrile).
 - $\delta \sim 118\text{-}120$: Nitrile (C≡N).
 - $\delta \sim 112\text{-}114$: Aromatic C-H (ortho to amine).
 - $\delta \sim 100\text{-}102$: Aromatic C-CN.
 - $\delta \sim 30\text{-}32$: Cyclopropyl C-H.
 - $\delta \sim 6\text{-}8$: Cyclopropyl C-H₂.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and effective method for confirming the presence of key functional groups. The nitrile and secondary amine groups have highly characteristic absorption frequencies.

Self-Validating Protocol:

- System: PerkinElmer Spectrum Two or equivalent with an ATR (Attenuated Total Reflectance) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Collect spectrum from 4000 to 650 cm⁻¹.
- Expected Absorption Bands:
 - ~ 3400 cm⁻¹: N-H stretch (secondary amine).

- ~3100-3000 cm⁻¹: Aromatic C-H stretch.
- ~2225 cm⁻¹: C≡N stretch (nitrile). This is a sharp, strong, and highly diagnostic peak.
- ~1610 cm⁻¹: Aromatic C=C bending.
- ~1520 cm⁻¹: N-H bending.
- ~1250 cm⁻¹: Aryl C-N stretch.

Synthesis and Reactivity Considerations

A plausible and common laboratory synthesis for **4-(Cyclopropylamino)benzonitrile** involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with cyclopropylamine, often catalyzed by a strong base, or through palladium-catalyzed Buchwald-Hartwig amination.

Caption: Common synthetic pathway to the target compound.

Reactivity Insights:

- **Nitrile Group:** The nitrile is a versatile functional group that can be hydrolyzed to the corresponding benzamide or benzoic acid under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), providing a route to other derivatives.[\[12\]](#)
- **Secondary Amine:** The amine is nucleophilic and can undergo further reactions such as acylation or alkylation. Its presence is key to the molecule's potential biological activity and also its acid-base properties.

Safety and Handling

4-(Cyclopropylamino)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[\[3\]](#)

- **Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[\[3\]](#)
- **Signal Word:** Danger.[\[3\]](#)

- Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has detailed the core physicochemical properties and analytical methodologies for **4-(Cyclopropylamino)benzonitrile**. The compound's moderate lipophilicity and structural features make it a molecule of significant interest for medicinal chemistry and drug discovery programs. The provided protocols for HPLC, GC-MS, NMR, and FTIR offer a robust framework for its quality control and structural verification, ensuring data integrity for researchers. A thorough understanding of these properties is the critical first step in unlocking the full potential of this versatile chemical scaffold.

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